Cas no 208396-71-8 (3-amino-1-(2-methoxyethyl)urea)

3-amino-1-(2-methoxyethyl)urea 化学的及び物理的性質
名前と識別子
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- 3-amino-1-(2-methoxyethyl)urea
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- インチ: 1S/C4H11N3O2/c1-9-3-2-6-4(8)7-5/h2-3,5H2,1H3,(H2,6,7,8)
- InChIKey: SPGGZMJCZCMERJ-UHFFFAOYSA-N
- ほほえんだ: N(C(NCCOC)=O)N
3-amino-1-(2-methoxyethyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322389-500mg |
3-Amino-1-(2-methoxyethyl)urea |
208396-71-8 | 95% | 500mg |
¥6336 | 2023-04-14 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01076822-5g |
3-Amino-1-(2-methoxyethyl)urea |
208396-71-8 | 95% | 5g |
¥5943.0 | 2023-03-11 | |
Enamine | EN300-55864-5.0g |
3-amino-1-(2-methoxyethyl)urea |
208396-71-8 | 95% | 5.0g |
$1074.0 | 2023-02-10 | |
Enamine | EN300-55864-0.5g |
3-amino-1-(2-methoxyethyl)urea |
208396-71-8 | 95% | 0.5g |
$271.0 | 2023-02-10 | |
Enamine | EN300-55864-1.0g |
3-amino-1-(2-methoxyethyl)urea |
208396-71-8 | 95% | 1.0g |
$371.0 | 2023-02-10 | |
Enamine | EN300-55864-0.1g |
3-amino-1-(2-methoxyethyl)urea |
208396-71-8 | 95% | 0.1g |
$98.0 | 2023-02-10 | |
1PlusChem | 1P019Y88-50mg |
3-amino-1-(2-methoxyethyl)urea |
208396-71-8 | 95% | 50mg |
$140.00 | 2023-12-19 | |
Aaron | AR019YGK-100mg |
3-amino-1-(2-methoxyethyl)urea |
208396-71-8 | 95% | 100mg |
$160.00 | 2025-02-14 | |
Aaron | AR019YGK-250mg |
3-amino-1-(2-methoxyethyl)urea |
208396-71-8 | 95% | 250mg |
$221.00 | 2025-02-14 | |
1PlusChem | 1P019Y88-5g |
3-amino-1-(2-methoxyethyl)urea |
208396-71-8 | 95% | 5g |
$1391.00 | 2023-12-19 |
3-amino-1-(2-methoxyethyl)urea 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
3-amino-1-(2-methoxyethyl)ureaに関する追加情報
Latest Research Insights on 208396-71-8 and 3-amino-1-(2-methoxyethyl)urea in Chemical Biology and Pharmaceutical Applications
The compound with CAS number 208396-71-8, chemically known as 3-amino-1-(2-methoxyethyl)urea, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique urea derivative structure with a methoxyethyl substituent, has shown promising potential in various therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and other small-molecule therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural-activity relationship (SAR) of 3-amino-1-(2-methoxyethyl)urea derivatives, revealing that the methoxyethyl group significantly enhances solubility while maintaining target binding affinity. The research team utilized computational modeling and high-throughput screening to identify optimal substitutions for improved pharmacokinetic properties. Their findings suggest that this scaffold could serve as a versatile building block for CNS-targeted drugs due to its favorable blood-brain barrier penetration characteristics.
In the context of oncology research, 208396-71-8 has emerged as a crucial intermediate in the synthesis of novel PARP inhibitors. A recent patent application (WO2023056421) describes its use in creating compounds with enhanced DNA repair inhibition properties and reduced off-target effects. The patent highlights the compound's role in improving the therapeutic window of next-generation cancer therapies, particularly in BRCA-mutated tumors.
Pharmacological studies have demonstrated that 3-amino-1-(2-methoxyethyl)urea exhibits unique metabolic stability compared to similar urea derivatives. A 2024 metabolic profiling study published in Drug Metabolism and Disposition reported that the methoxyethyl modification significantly reduces first-pass metabolism while maintaining renal clearance rates. This property makes it particularly valuable for oral drug formulations requiring sustained plasma concentrations.
Current challenges in the application of this compound include optimizing synthetic routes for large-scale production and further characterizing its potential metabolites. Recent advances in flow chemistry have addressed some of these challenges, as demonstrated in a 2023 Organic Process Research & Development publication that achieved an 82% yield improvement over traditional batch synthesis methods.
Future research directions for 208396-71-8 and its derivatives include exploration in neurodegenerative disease applications, where its combination of good CNS penetration and metabolic stability may prove advantageous. Several preclinical studies are currently investigating its potential as a scaffold for tau protein aggregation inhibitors in Alzheimer's disease therapy.
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